molecular formula C16H14N4S2 B5804873 2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B5804873
M. Wt: 326.4 g/mol
InChI Key: PMETYXBQUNKSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C16H14N4S2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.06598881 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2-thienyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS No. 381202-60-4) is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include cyclization reactions of thieno and triazole derivatives. The characterization of the synthesized compounds is usually conducted using various spectroscopic methods such as IR, NMR, and mass spectrometry to confirm their structures.

Table 1: Spectroscopic Data for this compound

Spectroscopic MethodObservations
IRCharacteristic peaks indicating functional groups
NMRChemical shifts corresponding to protons in the structure
Mass SpectrometryMolecular ion peak confirming molecular weight

Biological Activity

The biological activity of this compound has been investigated in various studies. It exhibits a range of activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thieno derivatives possess significant antimicrobial properties. In a study evaluating various thienyl compounds, it was found that certain derivatives demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy
A study reported the synthesis of several thienyl derivatives and their antimicrobial activity was assessed using the disk diffusion method. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.

Table 2: Antimicrobial Activity of Thienyl Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
Compound CPseudomonas aeruginosa12

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. Notably, it showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating potent activity.

Case Study: Cytotoxicity Assay
In a recent study evaluating the cytotoxic effects on MCF-7 cells:

  • Cells were treated with varying concentrations of the compound.
  • Results indicated a dose-dependent decrease in cell viability.

Table 3: Cytotoxicity Results on MCF-7 Cells

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Properties

IUPAC Name

15-thiophen-2-yl-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S2/c1-2-5-10-11(6-3-1)22-16-13(10)15-18-14(12-7-4-8-21-12)19-20(15)9-17-16/h4,7-9H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMETYXBQUNKSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.